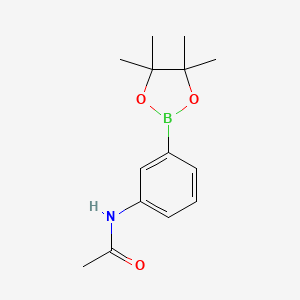

3-Amino-3-(3-iodophenyl)propanoic acid

概要

説明

Synthesis Analysis

The synthesis of 3-amino-3-(3-iodophenyl)propanoic acid and its derivatives has been explored in various studies. For instance, derivatives of β-amino acids with aromatic substituents have been synthesized using the Hantzsch method, which involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with other reagents to introduce the desired aromatic groups . Similarly, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs has been reported, where the carboxyamide side chain was explored for biological activity, indicating a methodical approach to modifying the core structure for specific receptor targeting . Additionally, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers has been achieved, with subsequent separation and protection of the amino acid enantiomers .

Molecular Structure Analysis

The molecular structure of related β-amino acids has been studied using computational methods such as Density Functional Theory (DFT). For example, the zwitterionic monomer and dimer structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been computed, revealing intra- and intermolecular hydrogen bonds that are critical to the stability of the molecule . These computational models are supported by experimental IR and Raman spectroscopy data, providing a comprehensive understanding of the molecular structure and its electronic properties .

Chemical Reactions Analysis

The chemical reactivity of β-amino acids and their derivatives has been explored in various contexts. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acid derivatives demonstrates the versatility of these compounds in forming different functional groups . Moreover, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids showcases the ability to introduce heteroaryl groups such as furan or thiophene nuclei, which can significantly alter the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids are influenced by their molecular structure and the nature of their substituents. The presence of aromatic and heterocyclic substituents can affect properties such as solubility, melting point, and stability. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals the importance of hydrogen bonding in the solid state, which can impact the compound's solubility and crystallization behavior . The introduction of halogen atoms, such as iodine or chlorine, can also influence the compound's reactivity and interaction with biological targets .

科学的研究の応用

Medical Imaging

- Renal Insufficiency in Imaging : Iopanoic acid, a compound related to 3-amino-3-(3-iodophenyl)propanoic acid, is used in cholecystography for x-ray contrast. However, its double dose has been associated with renal insufficiency in some cases (R. René & S. Mellinkoff, 1959).

Chemical Synthesis

- Polybenzoxazine Development : 3-(4-Hydroxyphenyl)propanoic acid, similar to 3-amino-3-(3-iodophenyl)propanoic acid, is used in the synthesis of polybenzoxazine, showing potential for various material science applications (Acerina Trejo-Machin et al., 2017).

- Synthesis of Fluorophenanaline Precursor : The synthesis of diaryliodonium salts from 2-amino-3-(4-iodophenyl)propanoic acid provides precursors for the synthesis of fluorophenalanine, useful in PET imaging (Zhou Pan-hon, 2015).

- Synthesis of Heteroarylpropanoic Acids : Racemic 2-amino-3-(heteroaryl)propanoic acids, related to 3-amino-3-(3-iodophenyl)propanoic acid, are synthesized for applications in pharmaceuticals and materials (T. Kitagawa et al., 2004).

Biological Applications

- Platinum Complexes Synthesis : Amino acids like 3-amino-3-(4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid are used to create platinum complexes with potential cancer treatment applications (C. Riccardi et al., 2019).

Material Science

- Modification of Hydrogels : Amino compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid are used to modify hydrogels in PVA/AAc copolymers, with potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Corrosion Inhibition

- Corrosion Inhibitors for Steel : Schiff bases derived from amino acids like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid are effective corrosion inhibitors for mild steel in acidic solutions, with potential industrial applications (N. Gupta et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

作用機序

Target of Action

It’s structurally similar to 2-amino-3-(3-iodophenyl)propanoic acid , which is known to interact with certain enzymes involved in the synthesis of neurotransmitters .

Mode of Action

Based on its structural similarity to 2-amino-3-(3-iodophenyl)propanoic acid , it may interact with its targets in a similar manner. This could involve binding to the active site of the target enzyme, thereby modulating its activity .

Biochemical Pathways

Related compounds have been shown to influence the synthesis of neurotransmitters . This suggests that 3-Amino-3-(3-iodophenyl)propanoic acid may also impact similar biochemical pathways.

Result of Action

Related compounds have been shown to influence neurotransmitter levels , suggesting that 3-Amino-3-(3-iodophenyl)propanoic acid may have similar effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can impact the action of similar biochemical compounds .

特性

IUPAC Name |

3-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWULRIADNEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378228 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-iodophenyl)propanoic acid | |

CAS RN |

299169-95-2 | |

| Record name | 3-amino-3-(3-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)